
PP-55
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a uridine moiety linked to a decanoylamino-phenylpropyloxycarbonyl group through a sulfonyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of Uridine: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups.
Coupling Reaction: The protected uridine is coupled with 2-decanoylamino-3-phenylpropyloxycarbonyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The coupled product is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the uridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5’-O-(((2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine
- 5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)cytidine
Uniqueness
5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfonyl linkage and the presence of the decanoylamino-phenylpropyloxycarbonyl group differentiate it from other similar compounds, potentially leading to unique interactions and effects.
Eigenschaften
CAS-Nummer |
149970-64-9 |
|---|---|
Molekularformel |
C29H42N4O11S |
Molekulargewicht |
654.7 g/mol |
IUPAC-Name |
[2-(decanoylamino)-3-phenylpropyl] N-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonyl]carbamate |
InChI |
InChI=1S/C29H42N4O11S/c1-2-3-4-5-6-7-11-14-23(34)30-21(17-20-12-9-8-10-13-20)18-42-29(39)32-45(40,41)43-19-22-25(36)26(37)27(44-22)33-16-15-24(35)31-28(33)38/h8-10,12-13,15-16,21-22,25-27,36-37H,2-7,11,14,17-19H2,1H3,(H,30,34)(H,32,39)(H,31,35,38)/t21?,22-,25-,26-,27-/m1/s1 |
InChI-Schlüssel |
UADKHKLHAYUHAB-UHFDHVSFSA-N |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Isomerische SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Kanonische SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
| 165307-53-9 | |
Synonyme |
5'-O-(((2-decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine PP55 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


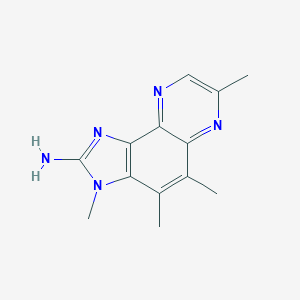

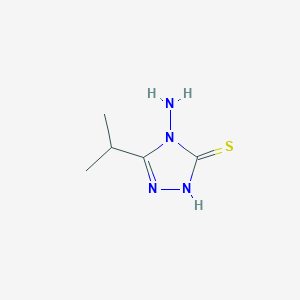
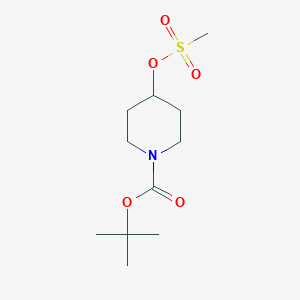
![N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline](/img/structure/B114602.png)
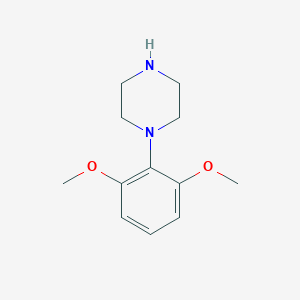
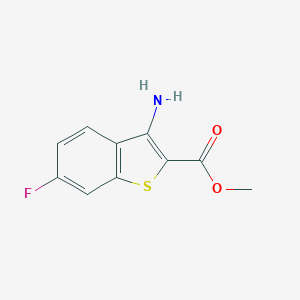
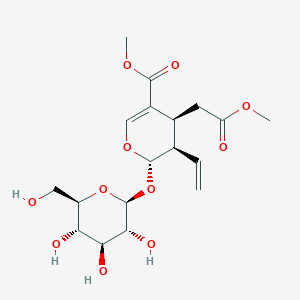
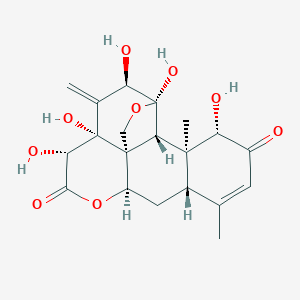
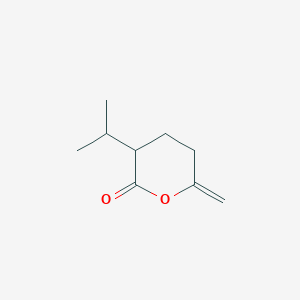

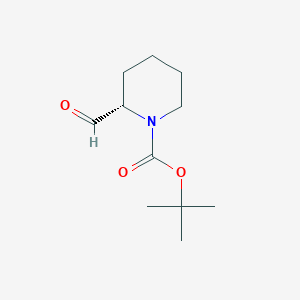
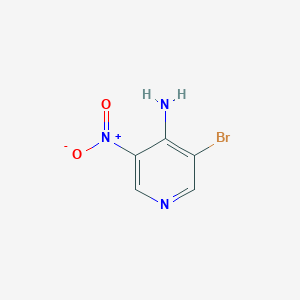
![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
